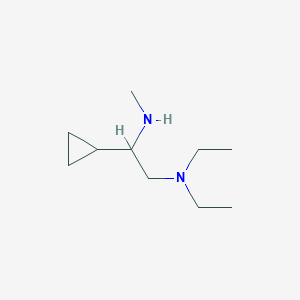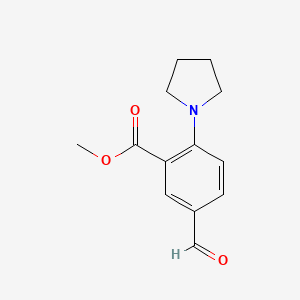
1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine
Overview
Description
1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine, also known as 2-Diisopropyl-3-methyl-1-cyclopropyl-ethyldiamine, is a cyclic diamine with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is used in the synthesis of various drugs and other compounds, as well as in the study of biological processes.
Scientific Research Applications
Synthesis and Characterization of Metal Complexes
A series of metal complexes incorporating derivatives of ethanediamine, which are structurally related to 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine, have been synthesized and characterized. These complexes have been explored for their catalytic activities in polymerization processes. Specifically, Zn(II) and Cu(II) complexes based on (chiral substituent)(diethyl)-ethanediamine derivatives were synthesized, characterized by X-ray crystallography, and found to effectively polymerize rac-lactide, yielding heterotactic polylactide. The catalytic activity of these complexes, particularly the Cu(II) initiators, showed better performance in mediating stereoselective ring-opening polymerization of rac-lactide, leading to polylactide with higher heterotacticity compared to their Zn(II) counterparts. The polymerization activity was significantly influenced by the steric hindrance from the substituents attached to the amine moiety of the ethanediamine backbone (Mi-Sung Kang, Juhyun Cho, S. Nayab, J. Jeong, 2019).
Chiral Metal Complexes and Luminescence
Another area of interest is the synthesis of chiral metal complexes and their potential applications in optical materials. Chiral mononuclear and one-dimensional cadmium(II) complexes constructed with cyclohexane-1,2-diamine derivatives demonstrated luminescent properties and exhibited powder second-harmonic generation (SHG) efficiency. These properties suggest their potential use as optical materials, with their SHG efficiency being a significant fraction of that of KDP, a well-known nonlinear optical material (Lin Cheng, Qingna Cao, Liming Zhang, Xiu-Ying Zhang, S. Gou, Lei Fang, 2013).
Magnetic Properties of Nickel(II) Complexes
The synthesis, structure, and magnetic properties of mono- and di-nuclear nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, which share structural features with the target diamine, were also explored. These complexes exhibit interesting magnetic properties, including zero-field splitting, weak intramolecular ferromagnetic coupling, and intermolecular antiferromagnetic interactions, which could have implications for their use in magnetic materials (P. Bhowmik, S. Chattopadhyay, M. Drew, Carmen Díaz, Ashutosh Ghosh, 2010).
properties
IUPAC Name |
1-cyclopropyl-N',N'-diethyl-N-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-4-12(5-2)8-10(11-3)9-6-7-9/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVXGDCCDBKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride](/img/structure/B1399814.png)
![1H-pyrrolo[2,3-c]pyridin-7-ylmethanol](/img/structure/B1399815.png)






![Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1399827.png)




